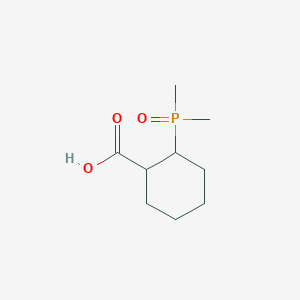

2-Dimethylphosphorylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-dimethylphosphorylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O3P/c1-13(2,12)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANXWMLZTBAYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylcyclohexane-1-carboxylic acid typically involves the phosphorylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylphosphorylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under basic conditions.

Major Products:

Oxidation: Formation of phosphonic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

Bioactivity and Antimicrobial Potential

Research indicates that compounds similar to 2-Dimethylphosphorylcyclohexane-1-carboxylic acid exhibit significant bioactivity, particularly as antimicrobial agents. These compounds can disrupt biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to antibiotics. For instance, studies have shown that certain analogs of carboxylic acids can enhance the efficacy of existing antibiotics by reducing the minimum inhibitory concentration required for biofilm eradication .

Mechanism of Action

The mechanism by which these compounds exert their effects is believed to involve the alteration of bacterial cell membrane permeability, allowing for improved penetration of antibiotics. This property is crucial in developing new therapeutic strategies against resistant bacterial strains .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agriculture, particularly as a pesticide or herbicide. Compounds with similar dimethylphosphoryl groups have been studied for their ability to inhibit growth in various plant pathogens, thereby protecting crops from disease .

Plant Growth Regulation

Additionally, the compound may serve as a plant growth regulator, influencing metabolic pathways that enhance plant resilience against environmental stressors. This application could be particularly beneficial in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its carboxylic acid functionality allows for the formation of polyfunctional materials that can be used in coatings and adhesives. The incorporation of such compounds into polymer matrices can improve mechanical strength and thermal stability .

Biodegradable Plastics

Research into biodegradable plastics has highlighted the role of carboxylic acids in creating environmentally friendly materials. Compounds like this compound can contribute to the development of biodegradable alternatives to conventional plastics, addressing the growing environmental concerns associated with plastic waste .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis : The target compound’s synthesis may parallel methods for cis-A (e.g., anhydride coupling ), but phosphorylation steps require specialized reagents.

- Safety : Carboxylic acid and phosphoryl groups necessitate precautions against irritation (similar to compounds in ).

- Knowledge Gaps: Direct data on the target compound are absent in the provided evidence; comparisons rely on structural analogues.

Biological Activity

2-Dimethylphosphorylcyclohexane-1-carboxylic acid (CAS No. 2384012-96-6) is a phosphonated carboxylic acid that has garnered interest due to its potential biological activities. This compound's structure includes a cyclohexane ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound is represented as follows:

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially impacting metabolic pathways.

- Receptor Interaction : The structure suggests possible interactions with specific receptors, influencing cellular signaling pathways.

- Cellular Uptake : The phosphonate group may facilitate cellular uptake, enhancing bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Properties : Some phosphonated compounds demonstrate antiviral effects by inhibiting viral replication.

- Anticancer Effects : There is potential for these compounds to induce apoptosis in cancer cells through various pathways.

- Neuroprotective Effects : Certain derivatives are explored for their neuroprotective properties, which may be relevant in neurodegenerative diseases.

Case Studies and Experimental Data

A review of literature reveals limited direct studies on this compound specifically. However, the following findings from related compounds provide insights into potential activities:

-

Antiviral Activity :

Compound % Inhibition (at 10 µM) Compound A 70% Compound B 82% Compound C 91% - Anticancer Activity :

- Neuroprotective Studies :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-dimethylphosphorylcyclohexane-1-carboxylic acid with high stereochemical purity?

- Methodological Answer : Synthesis typically involves phosphorylation of cyclohexane-1-carboxylic acid derivatives under controlled conditions. Key steps include:

- Phosphorylation Optimization : Use dimethylphosphoryl chloride in anhydrous solvents (e.g., THF) with a base like triethylamine to minimize side reactions .

- Stereochemical Control : Employ chiral auxiliaries or catalysts (e.g., L-proline derivatives) during cyclization to enhance enantiomeric excess.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Analysis : H and C NMR to confirm the cyclohexane backbone and phosphoryl group (δ~30–40 ppm for P-CH in P NMR) .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS in negative ion mode for molecular weight confirmation and impurity profiling .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported stability data for phosphorylated cyclohexane derivatives?

- Methodological Answer : Stability discrepancies often arise from solvent interactions or pH sensitivity. Design experiments to:

- pH-Dependent Stability Assays : Monitor degradation kinetics via UV-Vis spectroscopy (λ = 210–260 nm) across pH 2–12 .

- Solvent Screening : Compare half-life in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents using accelerated stability testing (40°C, 75% RH) .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (temperature, solvent) causing data divergence .

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Docking : Simulate interactions with target enzymes (e.g., phosphatases) using AutoDock Vina to prioritize substituents for synthesis .

- QSAR Modeling : Corrogate steric/electronic descriptors (logP, polar surface area) with experimental IC values to refine derivative libraries .

Q. What are the challenges in assessing the environmental fate of phosphorylated cyclohexane derivatives, and how can they be mitigated?

- Methodological Answer : Key challenges include limited ecological data and bioaccumulation potential. Mitigation strategies:

- Microcosm Studies : Simulate soil/water systems spiked with the compound; track degradation via LC-MS/MS and quantify metabolites .

- QSAR-ECOSAR Predictions : Estimate toxicity thresholds (e.g., LC for Daphnia magna) when experimental data are absent .

- Collaborative Data Sharing : Pool results via platforms like PubChem to address data gaps .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.